molecular formula C13H15ClN4O B4838692 4-chloro-N-[4-(dimethylamino)phenyl]-1-methyl-1H-pyrazole-3-carboxamide

4-chloro-N-[4-(dimethylamino)phenyl]-1-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B4838692
M. Wt: 278.74 g/mol
InChI Key: UDRLCDLDUGRVAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-[4-(dimethylamino)phenyl]-1-methyl-1H-pyrazole-3-carboxamide, also known as C646, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. C646 is a selective inhibitor of histone acetyltransferase p300/CBP-associated factor (PCAF) and has been shown to have anti-tumor properties. In

Mechanism of Action

4-chloro-N-[4-(dimethylamino)phenyl]-1-methyl-1H-pyrazole-3-carboxamide selectively inhibits the histone acetyltransferase activity of PCAF, which is involved in the regulation of gene expression. By inhibiting PCAF, this compound leads to the downregulation of genes involved in cell proliferation and survival, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In addition to its anti-tumor properties, this compound has been demonstrated to inhibit the production of pro-inflammatory cytokines and chemokines, making it a potential therapeutic agent for inflammatory diseases. This compound has also been shown to inhibit the replication of human cytomegalovirus (HCMV), making it a potential antiviral agent.

Advantages and Limitations for Lab Experiments

One of the advantages of 4-chloro-N-[4-(dimethylamino)phenyl]-1-methyl-1H-pyrazole-3-carboxamide is its high selectivity for PCAF, making it a useful tool for studying the role of PCAF in gene expression regulation. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research on 4-chloro-N-[4-(dimethylamino)phenyl]-1-methyl-1H-pyrazole-3-carboxamide. One area of interest is the development of more potent and selective PCAF inhibitors. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the anti-tumor and anti-inflammatory properties of this compound. Finally, the potential use of this compound as an antiviral agent warrants further investigation.

Scientific Research Applications

4-chloro-N-[4-(dimethylamino)phenyl]-1-methyl-1H-pyrazole-3-carboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer cells. This compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been demonstrated to sensitize cancer cells to chemotherapy and radiation therapy.

Properties

IUPAC Name

4-chloro-N-[4-(dimethylamino)phenyl]-1-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN4O/c1-17(2)10-6-4-9(5-7-10)15-13(19)12-11(14)8-18(3)16-12/h4-8H,1-3H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDRLCDLDUGRVAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)NC2=CC=C(C=C2)N(C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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